N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Description
Benzothiophene Ring System Configuration
The benzothiophene moiety in this compound consists of a thiophene ring fused to a partially saturated bicyclic system. In analogous tetrahydro-benzothiophenes, the thiophene ring retains near-planarity (root-mean-square deviation < 0.03 Å), while the fused cyclohexene ring adopts a half-chair conformation. This partial saturation reduces aromaticity in the benzothiophene system, altering electron distribution compared to fully aromatic derivatives. The 4,5,6,7-tetrahydro modification introduces two chiral centers at positions 6 and 7, which exhibit disorder in crystalline states with major and minor conformers occupying distinct spatial arrangements.
Tetrahydro Modification Impact on Planarity
The tetrahydro saturation significantly impacts molecular geometry. X-ray diffraction studies of related compounds reveal that the cyclohexene ring deviates from planarity by 0.313–0.374 Å depending on conformation. This non-planar structure creates a bent molecular profile, disrupting π-π stacking interactions typically observed in fully aromatic benzothiophenes. The half-chair conformation of the cyclohexene ring introduces axial and equatorial hydrogen orientations, influencing steric interactions with adjacent substituents.
Furan-2-Carboxamide Substituent Orientation
The furan-2-carboxamide group attaches ortho to the thiophene sulfur. In structurally similar compounds, the furan ring forms a dihedral angle of 7.03° ± 0.04° relative to the plane of the central heterocycle. This slight out-of-plane orientation optimizes conjugation between the furan oxygen's lone pairs and the carboxamide π-system. The carboxamide group (-CONH2) adopts a trans configuration, with the carbonyl oxygen positioned antiperiplanar to the NH2 group to maximize resonance stabilization.
Propylcarbamoyl Side Chain Conformational Dynamics
The propylcarbamoyl (-NHCOCH2CH2CH3) substituent exhibits three rotatable bonds:
- N-C(O) bond (τ₁: 0°–180°)
- C(O)-CH2 bond (τ₂: 0°–180°)
- Central CH2-CH2 bond (τ₃: 0°–180°)
Conformational analysis of analogous N-alkylcarbamoyl compounds shows preferential adoption of staggered configurations around τ₂ and τ₃ to minimize steric clashes between the propyl chain and adjacent substituents. The carbamoyl group participates in intramolecular hydrogen bonding with the furan oxygen when τ₁ ≈ 60°, creating a pseudo-six-membered ring that stabilizes specific conformers.
| Conformational Parameter | Preferred Angle Range | Stabilizing Interactions |
|---|---|---|
| τ₁ (N-C(O)) | 55°–65° | N-H···O(furan) H-bond |
| τ₂ (C(O)-CH2) | 170°–180° | Steric avoidance |
| τ₃ (CH2-CH2) | 60°–70° | Gauche effect stabilization |
Intermolecular Interactions in Crystalline State
X-ray studies of related benzothiophene derivatives reveal three primary interaction modes:
- N-H···O=C Hydrogen Bonds : Carboxamide NH groups donate hydrogen bonds to carbonyl acceptors of adjacent molecules, forming centrosymmetric dimers with R₂²(8) motifs.
- C-H···O Interactions : Furan ring CH groups interact weakly with carbamoyl oxygens (distance: 2.8–3.0 Å), creating helical chains along the crystallographic c-axis.
- Van der Waals Packing : Propyl chains align in parallel-displaced arrangements with interdigitation distances of 4.2–4.5 Å, optimizing London dispersion forces.
These interactions produce a monoclinic crystal system (space group P2₁/c) with unit cell parameters approximating:
- a = 10.23 Å
- b = 7.85 Å
- c = 15.42 Å
- β = 102.3°
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-2-9-18-16(21)14-11-6-3-4-8-13(11)23-17(14)19-15(20)12-7-5-10-22-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
MJMRRLKIHLIZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions, using coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted furan derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
The compound exhibits notable biological activities across several domains:
Anticancer Activity
Research indicates that N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide has significant effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), Huh-7 (hepatoma), MCF-7 (breast cancer).
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways. Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) are observed.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens:
- Bacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Potential antifungal properties have been noted but require further investigation.
Neuroprotective Applications
Recent studies have highlighted the potential of this compound as a neuroprotective agent. It may be beneficial in treating neurodegenerative diseases due to its ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models of liver cancer. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth through targeted delivery mechanisms.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. This research suggests its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The tetrahydrobenzothiophene core is shared with analogs such as N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (Compound A) . Key differences lie in the substituents:
- Propylcarbamoyl vs.
- Furan-2-carboxamide vs. Benzamide : The furan ring’s oxygen atom may alter electronic properties and hydrogen-bonding capacity relative to Compound A’s phenyl ring.
Conformational and Crystallographic Features
- Cyclohexene Ring Conformation : In Compound A, the tetrahydrobenzothiophene’s cyclohexene ring adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°) . This conformation is likely conserved in the target compound due to shared core steric constraints.
- Dihedral Angles : In Compound A, the thiophene ring forms dihedral angles of 7.1° and 59.0° with its phenyl substituents . The target compound’s furan substituent may reduce steric hindrance, leading to smaller dihedral angles and enhanced planarity.
Hydrogen Bonding and Intermolecular Interactions
- Intramolecular Bonds : Compound A exhibits an N–H⋯O intramolecular hydrogen bond (N1–H1⋯O1) . The target compound’s furan oxygen could participate in similar interactions, though its shorter bond length (vs. benzamide’s carbonyl) might weaken this effect.
- Intermolecular Interactions : Compound A shows weak π–π stacking (Cg–Cg distance: 3.9009 Å) between thiophene and phenyl rings . The furan ring’s reduced aromaticity may diminish such interactions in the target compound.
Pharmacological and Physicochemical Properties
Hypothetical Activity Profiling
Substituted 2-aminothiophenes like Compound A exhibit activity as allosteric enhancers at the A1 adenosine receptor . The target compound’s propylcarbamoyl and furan groups may modulate:
- Receptor Binding : Reduced steric bulk could improve fit into hydrophobic binding pockets.
- Metabolic Stability : The aliphatic propyl chain may slow oxidative metabolism compared to aromatic substituents.
Physicochemical Data Comparison
Structural Refinement and Methodological Considerations
The crystallographic analysis of Compound A employed SHELX software (SHELXL for refinement, SHELXS for structure solution) . Similar methodologies would apply to the target compound, though its reduced symmetry and lighter atoms (e.g., furan O vs. S in thiophene) may necessitate higher-resolution data for accurate refinement.
Biological Activity
N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring and a benzothiophene moiety. Its molecular formula is C15H18N2O2S, and it has a molecular weight of approximately 290.38 g/mol. The presence of various functional groups contributes to its biological activity.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-cancer properties. For instance:
- Cell Lines Tested : Compounds were evaluated against human cancer cell lines such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
- Results : The compound showed notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For example, one derivative demonstrated a cell viability of only 33.29% at a concentration of 20 µg/mL against HepG2 cells .
Table 1: Anti-Cancer Activity of Compounds Similar to this compound
| Compound | Cell Line | IC50 (µg/mL) | % Cell Viability |
|---|---|---|---|
| 4d | HepG2 | 20 | 33.29 |
| 4a | Huh-7 | 25 | 35.01 |
| 4b | MCF-7 | 30 | 41.81 |
2. Antimicrobial Activity
The antimicrobial activity of this compound has also been explored extensively:
- Spectrum of Activity : It has shown effectiveness against various bacterial strains and fungi.
- Mechanism : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Assay Results
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 12 | 270 |
| S. aureus | 10 | 300 |
| C. albicans | 15 | 150 |
Case Studies
A notable study involving the synthesis and evaluation of carbamothioyl-furan derivatives highlighted the biological activity akin to that of this compound. The findings indicated that compounds with electron-donating groups exhibited enhanced anti-cancer activities due to improved interactions with cellular targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide?
- Methodology : Synthesis typically involves multi-step processes, such as:
- Step 1 : Preparation of the benzothiophene core via cyclization of substituted cyclohexenethioamide derivatives.
- Step 2 : Functionalization at the 3-position using propyl isocyanate to introduce the carbamoyl group.
- Step 3 : Coupling with furan-2-carboxylic acid via amide bond formation using coupling agents like HATU or EDCI .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Confirm intermediates via LC-MS or NMR.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC/LC-MS : Assess purity (>98%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm.
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., benzothiophene protons at δ 2.5–3.0 ppm, furan protons at δ 6.5–7.5 ppm) .
- Elemental Analysis : Verify empirical formula (e.g., C, H, N, S content).
Q. What preliminary assays are suitable for evaluating its bioactivity?
- In Vitro Screening :
- Target-specific assays (e.g., enzyme inhibition for kinases or proteases) at concentrations ranging from 1 nM to 10 µM.
- Cytotoxicity profiling using MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Data Interpretation : Compare IC50 values with known inhibitors to prioritize hits for further optimization.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Modification Strategies :
- Core Modifications : Replace the tetrahydrobenzothiophene with other bicyclic systems (e.g., indole or quinoline) to assess impact on target binding.
- Substituent Variation : Test alternative carbamoyl groups (e.g., isopropyl, cyclopropyl) to enhance lipophilicity or solubility .
- Experimental Design : Use parallel synthesis to generate a library of 20–50 derivatives. Evaluate SAR using dose-response curves and molecular docking simulations.
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- In Silico Tools :
- Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with target proteins (e.g., ATP-binding pockets).
- ADMET Prediction (SwissADME, pkCSM) : Estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .
- Validation : Corrogate computational predictions with experimental data (e.g., SPR for binding affinity, Caco-2 assays for permeability).
Q. How should researchers address contradictions in bioactivity data across different assay platforms?
- Case Example : If IC50 values vary between fluorescence-based and radiometric assays:
- Hypothesis : Fluorescent probes may interfere with compound binding.
- Resolution : Validate using orthogonal methods (e.g., ITC for thermodynamic binding, SPR for kinetics) .
- Statistical Analysis : Apply Bland-Altman plots or ANOVA to quantify inter-assay variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
